Parent Scaffold vs. Active Derivative 6k: Foundational Anti-Tubercular Potency and Selectivity Profile
The unsubstituted parent compound 4,5-Dihydro-3-phenyl-5-isoxazolecarboxamide is the direct precursor to the most potent derivative, compound 6k, in the reported anti-tubercular series [1]. While the parent scaffold provides the core structure, the critical differentiation lies in the quantitative leap in activity upon derivatization. Compound 6k exhibited a minimum inhibitory concentration (MIC) of 1 μg/mL against drug-sensitive Mtb H37Rv and crucially retained potency against isoniazid (INH)-resistant (MIC 4 μg/mL) and streptomycin (STR)-resistant (MIC 2 μg/mL) strains [1]. This directly proves that the parent scaffold is a validated, low-toxicity starting point (all active derivatives were non-toxic to Vero cells [1]) whose substitution at the carboxamide position is the key driver of potent, drug-resistant Mtb activity [1].
| Evidence Dimension | In vitro anti-tubercular activity (MIC) |
|---|---|
| Target Compound Data | Parent scaffold (unsubstituted carboxamide): MIC data not explicitly reported as a single entity; serves as the inactive synthetic precursor in the context of the SAR series. |
| Comparator Or Baseline | Derivative 6k: MIC 1 μg/mL (Mtb H37Rv); MIC 4 μg/mL (INH-resistant Mtb); MIC 2 μg/mL (STR-resistant Mtb) |
| Quantified Difference | The derivatization from the parent scaffold to compound 6k results in a gain of potent, low-micromolar activity against drug-resistant Mtb, whereas the parent scaffold alone is inactive. |
| Conditions | MABA assay against Mycobacterium tuberculosis H37Rv and drug-resistant clinical isolates [1]. |
Why This Matters
This data affirms the procurement value of the parent compound as the essential starting material for generating lead molecules with validated activity against drug-resistant tuberculosis, where the specific 3-phenyl-4,5-dihydroisoxazole-5-carboxamide scaffold is the required core for activity.
- [1] Gaikwad, N. B., et al. (2021). Design, synthesis, in vitro and in silico evaluation of new 3-phenyl-4,5-dihydroisoxazole-5-carboxamides active against drug-resistant mycobacterium tuberculosis. Journal of Molecular Structure, 1227, 129545. View Source
